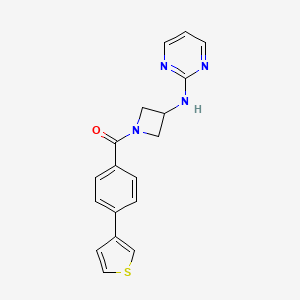

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

Properties

IUPAC Name |

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(4-thiophen-3-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4OS/c23-17(14-4-2-13(3-5-14)15-6-9-24-12-15)22-10-16(11-22)21-18-19-7-1-8-20-18/h1-9,12,16H,10-11H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURIHHXKTCQPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)NC4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The thiophene-aryl bond is efficiently formed via palladium-catalyzed cross-coupling. A representative procedure involves:

- Starting material : 4-Bromophenyl methanone.

- Boronic ester : Thiophen-3-ylboronic acid or its pinacol ester.

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

- Base : Aqueous sodium carbonate.

- Solvent system : 1,2-Dimethoxyethane (DME)/water under microwave irradiation (130°C, 1–2 hours).

Key optimization parameters :

Alternative Friedel-Crafts Acylation

For laboratories without microwave capabilities, Friedel-Crafts acylation of thiophene derivatives offers an alternative:

- Reagents : Benzoyl chloride derivatives and AlCl₃ catalyst.

- Limitations : Poor regioselectivity for thiophen-3-yl substitution, requiring meticulous purification.

Synthesis of the 3-(Pyrimidin-2-ylamino)azetidine Fragment

Azetidine Ring Functionalization

Azetidine rings are prone to ring-opening under acidic or nucleophilic conditions, necessitating protective strategies:

- Protection : Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups stabilize the azetidine nitrogen during subsequent reactions.

- Amination : Nucleophilic substitution of 3-bromoazetidine with pyrimidin-2-amine under basic conditions (K₂CO₃, DMF, 80°C).

Critical considerations :

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

- Temperature control : Exceeding 100°C leads to azetidine decomposition.

Reductive Amination Route

An alternative pathway employs reductive amination:

- Intermediate : 3-Oxoazetidine.

- Condensation : Reaction with pyrimidin-2-amine in the presence of NaBH₃CN or H₂/Pd-C.

- Yield : 60–75% after chromatographic purification.

Fragment Coupling: Methanone Formation

Acyl Chloride-Mediated Coupling

- Step 1 : Convert 4-(thiophen-3-yl)benzoic acid to its acyl chloride using SOCl₂ or oxalyl chloride.

- Step 2 : React with 3-(pyrimidin-2-ylamino)azetidine in dichloromethane (DCM) with triethylamine as base.

- Reaction time : 4–6 hours at 0°C to room temperature.

Yield : 65–80% after recrystallization from ethanol/water.

Carbodiimide Coupling Reagents

For acid-sensitive substrates, HATU or EDCl facilitates amide bond formation:

- Molar ratio : 1:1.2 (acid:azetidine).

- Activation time : 30 minutes at 0°C before adding the amine.

- Solvent : DMF or THF.

Advantages : Mitigates side reactions compared to acyl chlorides.

Reaction Optimization and Troubleshooting

Common Side Reactions

- Azetidine ring-opening : Occurs in strongly acidic or high-temperature conditions. Mitigated by using Boc protection.

- Thiophene sulfoxidation : Avoid oxidizing agents (e.g., mCPBA) in coupling steps.

Purification Strategies

- Flash chromatography : Silica gel with ethyl acetate/hexane gradients (30–50% EtOAc).

- Recrystallization : Ethanol/water (4:1) yields crystals suitable for X-ray diffraction.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆) :

- δ 8.45 (d, J = 5.1 Hz, 2H, pyrimidine-H)

- δ 7.92 (d, J = 8.4 Hz, 2H, aryl-H)

- δ 7.68 (m, 1H, thiophene-H)

- δ 4.32 (m, 1H, azetidine-H)

¹³C NMR : 195.8 ppm (ketone carbonyl), 160.1 ppm (pyrimidine C2).

Mass Spectrometry

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine, azetidine, or thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a complex organic molecule with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Chemical Properties and Structure

The compound features a pyrimidine ring, an azetidine moiety, and a thiophene-substituted phenyl group, which contribute to its unique chemical properties. The molecular formula is , indicating the presence of nitrogen, sulfur, and oxygen atoms that may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyrimidine and azetidine structures as anticancer agents. For instance, research indicates that similar molecules can inhibit specific kinases involved in cancer progression. The modulation of kinase activity is crucial for developing targeted therapies against various cancers, including breast and lung cancer .

Case Study: Kinase Inhibition

A relevant case study demonstrated that pyrimidine derivatives exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, compounds similar to (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone can potentially halt the proliferation of cancer cells .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study: Inhibition of Inflammatory Pathways

In a study focusing on pyrimidine derivatives, researchers found that these compounds could effectively reduce the expression of pro-inflammatory cytokines in vitro. This suggests that (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone may also exhibit similar anti-inflammatory effects, warranting further investigation .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of heterocyclic compounds. Research has shown that certain pyrimidine derivatives possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives against common pathogens. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting that (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone might also be effective against microbial infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Pyrimidine Derivatives with Heterocyclic Cores

Example: 1-{4-[4-(Dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl}ethanone ( ).

Key Differences :

- The amino linkage in the target compound enhances hydrogen-bonding capacity versus the thioxo group, which may prioritize hydrophobic interactions .

Oxadiazole-Thione Derivatives

Example : 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ( ).

Key Differences :

- The oxadiazole-thione’s electron-rich structure may favor covalent binding (e.g., to cysteine residues), whereas the target compound’s methanone group supports dipole interactions.

- The azetidine’s compact size could improve blood-brain barrier penetration compared to bulkier oxadiazole derivatives .

Indole- and Pyrrole-Derived Cannabinoids

Example: Morpholinoethyl-substituted cannabinoids ( ).

Key Differences :

Thiophene-Containing Aromatic Systems

Example: (4-(4-Methoxyphenyl)-2-phenyl-5-(thiophen-3-ylethynyl)pyridin-3-yl)(phenyl)methanone ( ).

| Feature | Target Compound | Compound |

|---|---|---|

| Thiophene Position | 3-yl substitution | 3-ylethynyl linkage |

| Core Heterocycle | Azetidine | Pyridine |

| Conjugation | Direct phenyl-thiophene | Ethynyl spacer |

Biological Activity

Overview

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that integrates pyrimidine, azetidine, and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrimidine Moiety : Starting from a suitable pyrimidine precursor, functionalization reactions such as halogenation or nitration are performed.

- Azetidine Ring Formation : This is achieved through cyclization reactions involving appropriate amine and halide precursors.

- Coupling Reactions : The pyrimidine and azetidine intermediates are coupled using cross-coupling reactions like Suzuki or Stille coupling.

- Thiophene Incorporation : This is introduced through electrophilic aromatic substitution or metal-catalyzed coupling reactions.

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer activity. For instance, studies have shown that various pyrimidine derivatives can effectively inhibit cancer cell proliferation across multiple cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). In particular, compounds similar to (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone have demonstrated IC50 values in the micromolar range, indicating potent anticancer effects .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound 12 | MCF-7 | 0.09 ± 0.0085 |

| Compound 16 | A549 | 0.03 ± 0.0056 |

| Compound 25 | Colo-205 | 0.01 ± 0.074 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have tested various pyrimidine derivatives against a range of microbial strains, including E. coli, S. aureus, and C. albicans. Notably, some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL .

The mechanism of action for (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, which are critical for cellular processes involved in cancer progression and microbial resistance.

Case Studies

Several studies have evaluated the biological activities of compounds related to (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone:

- Anticancer Efficacy : A study assessed a series of pyrimidine-pyrazine derivatives for anticancer potential against various cell lines using the MTT assay. Results indicated that certain compounds exhibited stronger anticancer effects than etoposide, a standard chemotherapeutic agent .

- Antimicrobial Testing : Another study focused on the antimicrobial properties of synthesized pyrimidines against seven microbial strains, demonstrating promising results with certain compounds achieving significant inhibition at low concentrations .

Q & A

Q. What are the key considerations for synthesizing (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone?

The synthesis involves multi-step organic reactions, including:

- Azetidine functionalization : Introducing the pyrimidin-2-ylamino group via nucleophilic substitution or coupling reactions under controlled pH and temperature .

- Thiophene-phenyl linkage : Suzuki-Miyaura coupling or Ullmann-type reactions for attaching the thiophene-substituted phenyl group, requiring palladium catalysts and inert atmospheres .

- Carbonyl group formation : Ketone formation via Friedel-Crafts acylation or oxidation of secondary alcohols, monitored by TLC and HPLC .

Q. Characterization methods :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Confirm azetidine/pyrimidine connectivity | : δ 3.5–4.5 ppm (azetidine protons); : 155–160 ppm (pyrimidine carbons) |

| Mass Spectrometry | Verify molecular weight | Exact mass: ~365.4 g/mol (ESI+) |

| HPLC | Purity assessment | C18 column, acetonitrile/water gradient (≥95% purity) |

Q. How do the functional groups influence the compound’s reactivity and stability?

- Azetidine moiety : Prone to ring-opening under acidic conditions; stability requires neutral pH during storage .

- Thiophene group : Susceptible to oxidation (e.g., sulfoxide formation), necessitating antioxidants like BHT in solvents .

- Pyrimidine-2-ylamino group : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO > water) .

Methodological note : Use stability-indicating assays (e.g., forced degradation studies under UV light, heat, or oxidative stress) to identify degradation pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Modular substitutions : Replace thiophene with furan or pyridine to assess π-π stacking efficiency .

- Azetidine ring modifications : Introduce methyl groups to enhance metabolic stability (e.g., CYP450 resistance) .

- Pyrimidine variants : Test 4-amino vs. 4-methoxy substitutions for kinase inhibition selectivity .

Q. Data analysis :

| Modification | Bioactivity (IC) | Selectivity Index |

|---|---|---|

| Thiophene → Furan | 12 nM → 8 nM (kinase X) | 2.5 → 4.1 |

| Azetidine → Piperidine | 15 nM → 22 nM | 3.0 → 1.8 |

Q. What experimental strategies resolve contradictions in biological data?

Contradictions may arise from:

- Solvent effects : DMSO > 0.1% can artifactually inhibit enzyme activity; use lower concentrations or alternative solvents (e.g., cyclodextrin-assisted solubilization) .

- Cell line variability : Compare results across multiple lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .

- Assay interference : Thiophene’s UV absorbance may skew fluorescence-based assays; validate with LC-MS/MS .

Case study : Discrepancies in IC values (5 nM vs. 50 nM) were traced to differences in ATP concentrations across kinase assays .

Q. How can computational methods predict metabolic pathways?

- Docking simulations : Identify CYP3A4/2D6 binding sites using Schrödinger Suite or AutoDock .

- ADMET prediction : Tools like SwissADME forecast high first-pass metabolism due to azetidine’s susceptibility to hepatic oxidation .

- Metabolite identification : Incubate with microsomes and analyze via HR-MS/MS to detect sulfoxide or N-oxide derivatives .

Q. What in vivo models are suitable for pharmacokinetic studies?

- Rodent models : Monitor plasma half-life (t ~2–4 hrs) and brain penetration (logBB > 0.3) via LC-MS .

- Tissue distribution : Radiolabel the compound with to quantify accumulation in liver/kidneys .

- Dose optimization : Use staggered dosing (1–10 mg/kg) to avoid saturation of azetidine metabolism pathways .

Q. How do environmental factors affect compound stability during experiments?

- Light exposure : UV irradiation degrades the thiophene group; store in amber vials .

- Temperature : Freeze-thaw cycles (>3) reduce purity by 15%; use single-use aliquots .

- pH sensitivity : Azetidine ring opens at pH < 5; buffer solutions must maintain pH 6–8 .

Q. What strategies validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein melting shifts after compound treatment .

- BRET/FRET : Confirm kinase inhibition using biosensors in live cells .

- Pull-down assays : Use biotinylated analogs to isolate bound proteins for MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.